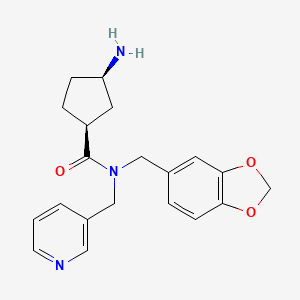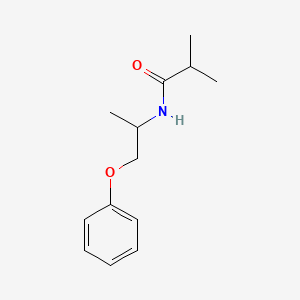![molecular formula C18H19N3O4 B5440589 2-(4-nitrophenyl)-N'-[(4-phenylbutanoyl)oxy]ethanimidamide](/img/structure/B5440589.png)
2-(4-nitrophenyl)-N'-[(4-phenylbutanoyl)oxy]ethanimidamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-nitrophenyl)-N'-[(4-phenylbutanoyl)oxy]ethanimidamide is a chemical compound that has gained significant attention in scientific research for its potential applications in various fields.
Wirkmechanismus
The mechanism of action of 2-(4-nitrophenyl)-N'-[(4-phenylbutanoyl)oxy]ethanimidamide is not fully understood. However, it is believed to work by inhibiting bacterial cell wall synthesis and disrupting membrane integrity. Additionally, this compound has been shown to induce apoptosis in cancer cells, leading to their death.
Biochemical and Physiological Effects:
Studies have shown that 2-(4-nitrophenyl)-N'-[(4-phenylbutanoyl)oxy]ethanimidamide exhibits low toxicity in vitro and in vivo. However, further studies are needed to determine its potential toxicity in humans. This compound has also been found to have anti-inflammatory properties and has been shown to reduce the production of pro-inflammatory cytokines.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 2-(4-nitrophenyl)-N'-[(4-phenylbutanoyl)oxy]ethanimidamide in lab experiments is its potent antimicrobial activity. Additionally, this compound has been found to be relatively easy to synthesize, making it a cost-effective option for researchers. However, one of the limitations of using this compound is its potential toxicity, which may limit its use in certain experiments.
Zukünftige Richtungen
There are several potential future directions for the study of 2-(4-nitrophenyl)-N'-[(4-phenylbutanoyl)oxy]ethanimidamide. One area of research could focus on its potential use as an anti-cancer agent. Additionally, further studies are needed to determine its potential toxicity in humans and to develop methods for reducing this toxicity. Other potential future directions could include exploring its potential use in the treatment of other diseases, such as inflammatory bowel disease, and investigating its mechanism of action in more detail.
Conclusion:
In conclusion, 2-(4-nitrophenyl)-N'-[(4-phenylbutanoyl)oxy]ethanimidamide is a chemical compound that has shown potential for various scientific research applications. Its potent antimicrobial activity and potential anti-cancer properties make it an attractive option for researchers. However, further studies are needed to fully understand its mechanism of action and potential toxicity in humans.
Synthesemethoden
The synthesis of 2-(4-nitrophenyl)-N'-[(4-phenylbutanoyl)oxy]ethanimidamide is a multi-step process involving the reaction of various chemical compounds. The first step involves the reaction of 4-nitroaniline with ethyl chloroformate to form 4-nitrophenyl ethyl carbamate. This intermediate product is then reacted with N-phenylbutanamide to form the final product, 2-(4-nitrophenyl)-N'-[(4-phenylbutanoyl)oxy]ethanimidamide.
Wissenschaftliche Forschungsanwendungen
2-(4-nitrophenyl)-N'-[(4-phenylbutanoyl)oxy]ethanimidamide has been extensively studied for its potential applications in various scientific fields. It has been shown to exhibit potent antimicrobial activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. Additionally, this compound has been found to have potential anti-cancer properties and has been shown to inhibit the growth of cancer cells in vitro.
Eigenschaften
IUPAC Name |
[(Z)-[1-amino-2-(4-nitrophenyl)ethylidene]amino] 4-phenylbutanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O4/c19-17(13-15-9-11-16(12-10-15)21(23)24)20-25-18(22)8-4-7-14-5-2-1-3-6-14/h1-3,5-6,9-12H,4,7-8,13H2,(H2,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADORDKVBSCNMHZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCCC(=O)ON=C(CC2=CC=C(C=C2)[N+](=O)[O-])N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)CCCC(=O)O/N=C(/CC2=CC=C(C=C2)[N+](=O)[O-])\N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-(4-fluorophenoxy)-1-[(5-methyl-1,3-oxazol-4-yl)carbonyl]piperidine-4-carboxylic acid](/img/structure/B5440519.png)
![4-{[2-(hydroxymethyl)-1-piperidinyl]methyl}-1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B5440524.png)
![1-[1-(2,8-diazaspiro[4.5]dec-3-ylcarbonyl)-4-piperidinyl]-1,3-dihydro-2H-benzimidazol-2-one dihydrochloride](/img/structure/B5440539.png)

![2-(2-chloro-4-{[(2-methoxyethyl)amino]sulfonyl}phenoxy)-N-methylacetamide](/img/structure/B5440554.png)
![6-(5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-ylmethyl)-1,4,5,6,7,8-hexahydropyrazolo[3,4-d]azepin-3(2H)-one dihydrochloride](/img/structure/B5440559.png)

![1-{1-[3-(1H-pyrazol-1-yl)benzyl]piperidin-4-yl}pyrrolidin-2-one](/img/structure/B5440576.png)
![1-[(dimethylamino)sulfonyl]-N-{3-[(4-methylphenyl)thio]propyl}-4-piperidinecarboxamide](/img/structure/B5440590.png)
![1-{[2-(2,5-dimethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-3-ethylpiperidin-3-ol](/img/structure/B5440597.png)
![3-(3-chlorophenyl)-7-(4-fluorophenyl)-2-(methoxymethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B5440605.png)
![N-[(2-ethyl-3-methyl-1H-indol-5-yl)methyl]-3-methoxypyridine-2-carboxamide](/img/structure/B5440614.png)
![6-tert-butyl-N,1-dimethyl-N-(2-thienylmethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B5440628.png)